molecular formula C8H8F3NO B1459060 4-(Difluoromethoxy)-2-fluorobenzylamine CAS No. 1261440-05-4

4-(Difluoromethoxy)-2-fluorobenzylamine

Cat. No. B1459060
CAS RN: 1261440-05-4
M. Wt: 191.15 g/mol
InChI Key: DXFSRVHKKOLMFR-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2-fluorobenzylamine, also known as 4-DFMBA, is a fluorinated amine derivative of benzylamine. It is an important chemical compound used in various scientific research applications, such as drug design, biochemistry, and medicinal chemistry. 4-DFMBA has a wide range of biochemical and physiological effects, and is used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis of Radiotracers for PET Imaging

A notable application of fluorobenzylamine derivatives, closely related to 4-(Difluoromethoxy)-2-fluorobenzylamine, is in the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. For instance, the synthesis of 4-[18F]fluorobenzylamine (FBA) using borohydride/NiCl2 reduction demonstrates its utility as a building block for creating [18F]-labeled compounds. This approach facilitates the development of novel thiol-reactive prosthetic groups and Hsp90 inhibitors, showcasing the compound's versatility in radiopharmaceutical chemistry (Way & Wuest, 2013).

Advanced Synthetic Methods

Research into the synthesis of difluoromethoxy- and difluorothiomethoxyarenes reveals the application of fluoroform as a difluorocarbene source. This method, which involves moderate temperatures and atmospheric pressure, offers a pathway to synthesize derivatives of benzylamines, potentially including 4-(Difluoromethoxy)-2-fluorobenzylamine. This process underscores the evolving techniques in fluorination chemistry that enhance the accessibility and functionalization of fluorinated aromatic compounds (Thomoson & Dolbier, 2013).

Fluorine Substitution Effects

The study of fluorine substitution on benzylamines, such as 2-fluorobenzylamine, by rotational spectroscopy, provides insights into how fluorination affects molecular flexibility and tunneling pathways. This research can inform the design and synthesis of fluorinated compounds, including 4-(Difluoromethoxy)-2-fluorobenzylamine, by elucidating the impact of fluorine atoms on molecular behavior (Calabrese et al., 2013).

Material Synthesis and Characterization

Fluorobenzylamines serve as precursors in the synthesis of hexabenzyl hexaazaisowurtzitanes, highlighting their role in the preparation of novel materials with potential applications in various fields, including materials science and engineering (Kerscher et al., 2006).

properties

IUPAC Name

[4-(difluoromethoxy)-2-fluorophenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-7-3-6(13-8(10)11)2-1-5(7)4-12/h1-3,8H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFSRVHKKOLMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261440-05-4
Record name (4-(difluoromethoxy)-2-fluorophenyl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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